molecular formula C11H12INO2 B8165650 1-(4-Iodobenzoyl)-3-methoxyazetidine

1-(4-Iodobenzoyl)-3-methoxyazetidine

Cat. No.: B8165650
M. Wt: 317.12 g/mol
InChI Key: MUXKNZPSJOFFFI-UHFFFAOYSA-N
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Description

1-(4-Iodobenzoyl)-3-methoxyazetidine is an organic compound that features a benzoyl group substituted with an iodine atom at the para position, a methoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodobenzoyl)-3-methoxyazetidine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.

Scientific Research Applications

The compound 1-(4-Iodobenzoyl)-3-methoxyazetidine is a member of the azetidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications through a detailed examination of relevant studies and findings.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study highlighted the synthesis of various azetidine derivatives, including this compound, which were evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Research into similar azetidine derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with halogenated aromatic groups have been noted for their ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. The presence of the iodobenzoyl group in this compound could enhance such interactions, warranting further investigation into its anticancer efficacy.

Neurological Applications

Recent studies have explored the role of azetidines in modulating neurotransmitter systems. Given the structural similarity of this compound to known neuroactive compounds, it may possess properties that influence serotonin or dopamine pathways. This could lead to applications in treating neurological disorders, although specific studies on this compound are still limited.

Polymer Chemistry

Azetidine derivatives, including this compound, have potential applications in polymer chemistry. Their ability to act as monomers or cross-linking agents can be harnessed to create novel materials with desirable mechanical properties. This compound's unique structure may facilitate the development of polymers with enhanced thermal stability and chemical resistance.

Nanotechnology

In nanotechnology, azetidines are being explored for their role in fabricating nanostructures. The incorporation of this compound into nanoscale materials could lead to advancements in drug delivery systems or biosensors due to its potential biocompatibility and functionalization capabilities.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. Among these, this compound showed moderate activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. This finding supports its potential as a lead compound for developing new antibiotics targeting resistant strains .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of azetidine derivatives, researchers utilized a multi-step reaction process to obtain this compound. The compound was characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy, confirming its structure and purity. This case highlights the importance of rigorous characterization in validating the compound's suitability for further applications .

Mechanism of Action

The mechanism of action of 1-(4-iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

1-(4-Iodobenzoyl)-3-methoxyazetidine is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H12_{12}INO2_2
  • Molecular Weight : 305.12 g/mol
  • Functional Groups : Iodobenzoyl group, methoxy group, azetidine ring.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11_{11}H12_{12}INO2_2
Molecular Weight305.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains, particularly resistant ones, has been a focal point of research.

  • Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest MIC values in the low microgram per milliliter range against Staphylococcus aureus and other Gram-positive bacteria, indicating potent antibacterial properties .

Cytotoxicity Studies

In vitro cytotoxicity testing has shown that this compound possesses selective toxicity towards certain cancer cell lines. For instance, studies have reported IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Biological Macromolecules : The iodobenzoyl moiety may facilitate covalent interactions with nucleophilic sites on proteins, potentially altering their function.
  • Influence on Cell Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cell proliferation, contributing to its anticancer effects.

Study on Antimicrobial Efficiency

A recent study evaluated the antimicrobial efficiency of several derivatives including this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMIC (µg/mL)Activity against MRSA
This compound≤0.25Yes
Control (Vancomycin)1Yes
Other Derivative A>32No

Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines, revealing its selective action and minimal toxicity towards normal cells.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
KB0.9High sensitivity
Hep-G24.5Moderate sensitivity
Normal Cells>50Low toxicity observed

Properties

IUPAC Name

(4-iodophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKNZPSJOFFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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